![molecular formula C87H98N18O19 B219527 Triptorelin pamoate CAS No. 124508-66-3](/img/structure/B219527.png)
Triptorelin pamoate
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Overview
Description
Triptorelin pamoate is a synthetic peptide analog of gonadotropin-releasing hormone (GnRH) that is used in medical research to study the effects of GnRH on the reproductive system. This compound is a potent agonist of GnRH receptors and has been shown to have a wide range of effects on the hypothalamic-pituitary-gonadal (HPG) axis.
Scientific Research Applications
Hormonal Therapy in Breast Cancer
Triptorelin pamoate, a gonadotropin-releasing hormone agonist (GnRH-a), is utilized in combination with exemestane to induce a reversible postmenopausal status by reducing ovarian estrogen production in premenopausal women. This combination has shown efficacy in suppressing estrogen significantly, hinting at potential clinical benefits in treating premenopausal advanced breast cancer patients (Jannuzzo et al., 2004).
Endometriosis Research
Triptorelin pamoate plays a crucial role in studying the pathophysiology of endometriosis and evaluating drug effects. In a rat model of subcutaneous endometriosis, triptorelin demonstrated significant effectiveness in reducing the weight of endometriotic lesions, facilitating the study of this complex condition (Pereira et al., 2015).
Treatment of Obsessive-Compulsive Disorder
Exploring beyond its typical applications, triptorelin has been examined for its effectiveness in treating obsessive-compulsive disorder (OCD). A study highlighted the potential of triptorelin injections, in conjunction with Selective Serotonin Reuptake Inhibitors (SSRIs), to decrease the symptoms of OCD, thereby opening new avenues for psychiatric treatments (Nikzad et al., 2021).
Fertility Preservation
Triptorelin's role extends to fertility preservation, especially in cancer patients undergoing chemotherapy. The administration of triptorelin can decrease the risk of hemorrhage due to thrombocytopenia and potentially protect against the gonadotoxic effects of chemotherapy (Meli et al., 2018).
Pediatric Applications
In pediatric medicine, triptorelin depot is used to treat central precocious puberty (CPP) in children, showing efficacy in suppressing pubertal development and contributing to the achievement of adult height within expected ranges. Although its long-term impact on reproductive functions needs further research, it's a vital part of managing CPP (Bertelloni et al., 2018).
properties
CAS RN |
124508-66-3 |
---|---|
Product Name |
Triptorelin pamoate |
Molecular Formula |
C87H98N18O19 |
Molecular Weight |
1699.8 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C64H82N18O13.C23H16O6/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1 |
InChI Key |
ZBVJFYPGLGEMIN-OYLNGHKZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Pictograms |
Health Hazard |
synonyms |
6-D-Tryptophan-Luteinizing Hormone-Releasing Factor (Pig) AY 25650 AY-25650 AY25650 CL 118532 CL-118532 CL118532 D-Trp-6-LH-RH Decapeptyl Decapeptyl Depot Decapeptyl LP Decapeptyl Trimestral Embonate, Triptorelin GnRH, Trp(6)- LHRH, Trp(6)- LHRH, Tryptophyl(6)- Pamoate, Triptorelin Trelstar Trimestral, Decapeptyl Triptorelin Triptorelin Embonate triptorelin pamoate Wy 42462 Wy-42462 Wy42462 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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